KN-92 phosphate

Catalog No.
S001834
CAS No.
1135280-28-2
M.F
C24H28ClN2O7PS
M. Wt
555.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
KN-92 phosphate

CAS Number

1135280-28-2

Product Name

KN-92 phosphate

IUPAC Name

N-[2-[[[(E)-3-(4-chlorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]-4-methoxybenzenesulfonamide;phosphoric acid

Molecular Formula

C24H28ClN2O7PS

Molecular Weight

555.0 g/mol

InChI

InChI=1S/C24H25ClN2O3S.H3O4P/c1-27(17-5-6-19-9-11-21(25)12-10-19)18-20-7-3-4-8-24(20)26-31(28,29)23-15-13-22(30-2)14-16-23;1-5(2,3)4/h3-16,26H,17-18H2,1-2H3;(H3,1,2,3,4)/b6-5+;

InChI Key

XRQHWVVDNMJDEQ-IPZCTEOASA-N

SMILES

CN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)OC.OP(=O)(O)O

Synonyms

(2-(N-(4-Methoxybenzenesulfonyl))amino-N-(4-chlorocinnamyl)-N-methylbenzylamine, phosphate), KN 92, KN-92

Canonical SMILES

CN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)OC.OP(=O)(O)O

Isomeric SMILES

CN(C/C=C/C1=CC=C(C=C1)Cl)CC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)OC.OP(=O)(O)O

The exact mass of the compound KN-92 phosphate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Benzylamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Negative Control for KN-93 Experiments

KN-92 phosphate serves as an inactive counterpart to KN-93, a well-established inhibitor of CaMKII [, ]. KN-93 disrupts CaMKII activity, a cellular signaling pathway involved in various processes. However, attributing observed effects solely to CaMKII inhibition requires ruling out non-specific actions of the drug itself.

Here's where KN-92 phosphate comes in. Since it lacks CaMKII inhibitory activity, researchers can use it as a control compound in their experiments alongside KN-93. Any cellular changes observed with KN-93 treatment but not with KN-92 phosphate treatment are more likely due to specific CaMKII inhibition and not off-target effects of the drug [, ].

Elucidating Specificity of KN-93

KN-92 phosphate can also be helpful in pinpointing the specific effects of KN-93 within a complex cellular environment. Since KN-93 interacts with other cellular components besides CaMKII, KN-92 phosphate allows researchers to differentiate between CaMKII-dependent and CaMKII-independent effects observed with KN-93 treatment [].

KN-92 phosphate is a chemical compound recognized as an inactive analog of the calcium/calmodulin-dependent kinase II inhibitor, KN-93. Its chemical structure allows it to interact with various ion channels, particularly potassium channels, influencing cellular electrical activity. The compound is characterized by its phosphate group, which plays a crucial role in its biochemical interactions and potential applications in research and therapeutic contexts.

  • KN-92 phosphate itself lacks a specific mechanism of action.
  • Its value lies in serving as a control for KN-93 studies. By comparing cellular responses to KN-92 and KN-93, researchers can isolate the effects caused by CaMKII inhibition from general cellular responses [, ].
  • No specific data on KN-92 phosphate toxicity or hazards is available in publicly accessible scientific databases.
  • As a general precaution, handling any unknown compound requires following standard laboratory safety protocols, including wearing gloves, eye protection, and working in a fume hood.

  • Substitution Reactions: These involve the replacement of functional groups within the molecule, often facilitated by nucleophiles or electrophiles under controlled conditions.
  • Oxidation and Reduction Reactions: Although less common, these reactions can modify the oxidation state of the compound.
  • Hydrolysis: KN-92 phosphate can undergo hydrolysis in the presence of water or aqueous solutions, leading to the breakdown of its phosphate group into its dephosphorylated analog.

The specific reagents and conditions for these reactions can vary widely, impacting the products formed. For example, hydrolysis may yield different byproducts depending on the pH and temperature conditions during the reaction.

KN-92 phosphate exhibits significant biological activity primarily through its interaction with voltage-gated potassium channels. It has been shown to reduce sustained current amplitudes at the end of depolarizing pulses in channels such as Kv1.2 and Kv1.5. This modulation of ion channel activity is critical for repolarization phases in neuronal and muscle cell action potentials, thereby influencing cellular excitability and signaling pathways .

The synthesis of KN-92 phosphate involves several key steps:

  • Preparation of Core Structure: The initial step involves constructing the core molecular framework.
  • Functional Group Introduction: Various reagents are used to introduce specific functional groups necessary for biological activity.
  • Phosphorylation Step: The final step incorporates the phosphate group, which is essential for its function as a biochemical agent.

Industrial production typically employs large-scale organic synthesis techniques that ensure high purity and consistency through stringent quality control measures .

KN-92 phosphate is primarily utilized in research settings as a negative control for KN-93 in studies involving calcium/calmodulin-dependent kinase signaling pathways. Its ability to modulate potassium channel activity makes it a valuable tool in investigating cellular excitability and signal transduction mechanisms. Additionally, it has potential applications in pharmacological studies aimed at understanding cardiac and neuronal function .

Studies have demonstrated that KN-92 phosphate significantly affects potassium channel dynamics, which are crucial for maintaining cellular homeostasis and electrical signaling. By inhibiting or altering the function of these channels, researchers can elucidate their roles in various physiological processes and disease states. The compound's interactions have implications for understanding arrhythmias and other cardiac dysfunctions as well as neurological disorders associated with ion channel dysregulation .

Several compounds share structural or functional similarities with KN-92 phosphate:

Compound NameDescriptionUnique Features
KN-93Active inhibitor of calcium/calmodulin-dependent kinase IIDirectly inhibits CaMKII activity
CalmodulinCalcium-binding messenger proteinRegulates various calcium-dependent processes
ApaminPotassium channel blockerSpecificity for small conductance calcium-activated potassium channels
LidocaineLocal anesthetic that also blocks sodium channelsPrimarily used for pain relief but affects ion channel dynamics

KN-92 phosphate is unique in its role as an inactive analog, serving primarily as a research tool rather than a therapeutic agent like KN-93. Its specific interactions with potassium channels distinguish it from other compounds that may target different ion channels or signaling pathways .

Molecular Structure and Formula (C₂₄H₂₈ClN₂O₇PS)

KN-92 phosphate possesses the molecular formula C₂₄H₂₈ClN₂O₇PS, representing a complex organic molecule with a molecular weight of 554.98 g/mol [1] [4] [5]. The compound is systematically named as N-[2-[[[(E)-3-(4-chlorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]-4-methoxybenzenesulfonamide phosphate [5]. The Chemical Abstracts Service (CAS) registry number for this compound is 1135280-28-2 [1] [4].

The molecular structure incorporates several key functional groups: a methoxybenzenesulfonamide moiety, a chlorophenyl group connected via an allyl linkage, and a phosphate group that enhances the compound's solubility characteristics [1]. The presence of the phosphate group distinguishes this compound from its free base form and contributes significantly to its physicochemical properties [1] [6].

The canonical SMILES notation for KN-92 phosphate is: CN(CC1=CC=CC=C1NS(C2=CC=C(OC)C=C2)(=O)=O)C/C([H])=C([H])/C3=CC=C(Cl)C=C3.OP(O)(O)=O [1]. This notation reveals the E-configuration of the alkene linkage and the specific arrangement of substituents around the molecular framework.

Physicochemical Properties

Solubility Profiles in DMSO and Ethanol

The solubility characteristics of KN-92 phosphate demonstrate significant variability across different solvents, reflecting the compound's amphiphilic nature due to the presence of both hydrophobic aromatic systems and the hydrophilic phosphate group.

In dimethyl sulfoxide (DMSO), KN-92 phosphate exhibits excellent solubility with reported values ranging from ≥25 mg/mL [1] to 100 mg/mL (180.18 mM) [7]. This high solubility in DMSO makes it an ideal solvent for preparing stock solutions for biological assays. The enhanced solubility in DMSO can be attributed to the solvent's high polarity and its ability to form hydrogen bonds with both the sulfonamide and phosphate moieties [1].

Ethanol solubility shows considerable variation depending on preparation conditions. Under standard conditions, KN-92 phosphate demonstrates moderate solubility of approximately 10 mg/mL (18.01 mM) [7]. However, with gentle warming, the solubility increases significantly to ≥43.1 mg/mL [1]. This temperature-dependent solubility enhancement suggests that the dissolution process is endothermic and can be improved through thermal activation.

The compound is completely insoluble in water [1] [7], which is consistent with its predominantly hydrophobic character despite the presence of the phosphate group. This insolubility necessitates the use of organic solvents or co-solvents for biological applications.

Spectroscopic Identification Methods

Nuclear Magnetic Resonance (NMR) Signatures

Proton nuclear magnetic resonance (¹H-NMR) spectroscopy serves as the primary method for structural confirmation of KN-92 phosphate. Multiple analytical certificates confirm that the ¹H-NMR spectrum is "consistent with structure" [11] [12] [13], indicating that all expected proton signals are present at appropriate chemical shifts and with correct integration ratios.

The ¹H-NMR spectrum of KN-92 phosphate would be expected to show characteristic signals for the aromatic protons in the chlorophenyl and methoxybenzenesulfonamide regions (approximately 6.5-8.0 ppm), the methoxy protons around 3.8 ppm, the N-methyl protons around 2.3 ppm, and the aliphatic methylene protons between 2.5-4.5 ppm [11] [12].

Phosphorus-31 nuclear magnetic resonance (³¹P-NMR) spectroscopy offers specific advantages for characterizing the phosphate moiety of KN-92 phosphate. Research on phosphate-containing compounds demonstrates that ³¹P-NMR can provide detailed information about the phosphate environment, including its protonation state and interaction with other molecular components [14] [15].

Studies on phosphate compounds show that ³¹P-NMR chemical shifts are highly sensitive to the local electronic environment and can distinguish between different phosphate species [14]. The phosphate group in KN-92 phosphate would be expected to show a characteristic signal in the orthophosphate region, typically appearing between 0-10 ppm depending on pH and ionic strength conditions [15].

Mass Spectrometric Analysis

Mass spectrometric analysis provides definitive molecular weight confirmation and structural information for KN-92 phosphate. The compound's molecular weight of 554.98 g/mol [1] [4] can be confirmed through various ionization techniques, with electrospray ionization (ESI) being particularly suitable for phosphate-containing compounds.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry serves as the standard analytical method for purity determination, consistently showing >98% purity [6] [11] [13]. This technique not only confirms the molecular weight but also provides information about potential impurities and degradation products.

The mass spectral fragmentation pattern of KN-92 phosphate would be expected to show characteristic losses corresponding to the phosphate group (loss of 98 Da for H₃PO₄), the methoxybenzenesulfonamide moiety, and the chlorophenylallyl fragment, providing structural confirmation through fragmentation analysis.

Infrared (IR) spectroscopy, while not specifically reported for KN-92 phosphate, would be expected to show characteristic absorption bands for the sulfonamide S=O stretches (around 1150-1350 cm⁻¹), aromatic C=C stretches (1500-1600 cm⁻¹), and phosphate P-O stretches (950-1200 cm⁻¹) based on general principles of phosphate compound characterization [16] [17].

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

554.1043371 g/mol

Monoisotopic Mass

554.1043371 g/mol

Heavy Atom Count

36

Dates

Last modified: 09-13-2023
[1]. Rokhlin OW, Guseva NV, Taghiyev AF et al. KN-93 inhibits androgen receptor activity and induces cell death irrespective of p53 and Akt status in prostate cancer. Cancer Biol Ther. 2010 Feb;9(3):224-35.
Abstract
It has been suggested that the downregulation of AR expression should be considered the principal strategy for the treatment of hormone-refractory prostate cancer. We have previously shown that inhibition of AR induced PI3K-independent activation of Akt that was mediated by CaMKII. In this study, we found that the CaMKII inhibitor KN-93 has a broader effect on apoptosis than just inhibition of CaMKII: first, KN-93 inhibits AR activity and induces cell death in PCa cells after androgen deprivation when many other drugs fail to kill prostate cancer cells; second, KN-93 inhibits expression of the anti-apoptotic protein Mcl-1 and induces expression of the pro-apoptotic protein PUMA; third, KN-93-mediated cell death is p53-independent; and fourth, KN-93 induces the generation of ROS. The ROS induction allows KN-93 to circumvent the activation of Akt, which occurs in prostate cancer cells under androgen deprivation, since Akt could not inhibit ROS-mediated apoptosis. KN-93 also synergistically induces cell death in combination with low doses of doxorubicin and converts the phenotype of prostate cancer cells from TRAIL-resistant to -sensitive. These data suggest that KN-93 could be used for novel therapeutic approaches when hormonal therapy has failed.
[2]. An P, Zhu JY, Yang Y et al. KN-93, a specific inhibitor of CaMKII inhibits human hepatic stellate cell proliferation in vitro. World J Gastroenterol. 2007 Mar 7;13(9):1445-8.
[3]. Gao L, Blair LA, Marshall J. et al. CaMKII-independent effects of KN93 and its inactive analog KN92: reversible inhibition of L-type calcium channels. Biochem Biophys Res Commun. 2006 Jul 14;345(4):1606-10.
[4]. Rezazadeh S, Claydon TW, Fedida D. et al. KN-93 (2-[N-(2-hydroxyethyl)]-N-(4-methoxybenzenesulfonyl)]amino-N-(4-chlorocinnamyl)-N-methylbenzylamine), a calcium/calmodulin-dependent protein kinase II inhibitor, is a direct extracellular blocker of voltage-gated potassium channels. J Pharmacol Exp Ther. 2006 Apr;317(1):292-9.
[5]. Anderson ME, Braun AP, Wu Y et al. KN-93, an inhibitor of multifunctional Ca++/calmodulin-dependent protein kinase, decreases early afterdepolarizations in rabbit heart. J Pharmacol Exp Ther. 1998 Dec;287(3):996-1006.
[6]. Sumi M, Kiuchi K, Ishikawa T et al. The newly synthesized selective Ca2+/calmodulin dependent protein kinase II inhibitor KN-93 reduces dopamine contents in PC12h cells. Biochem Biophys Res Commun. 1991 Dec 31;181(3):968-75.

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